4-(4-Methoxy-phenoxymethyl)-piperidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several stages. For instance, the synthesis of thioureides of 2-(4-methyl-phenoxymethyl)-benzoic acid and 2-(4-methoxy-phenoxymethyl)-benzoic acid involves the addition of some primary aromatic amines at 2-(4-methyl-or 4-methoxy-phenoxymethyl)-benzoyl isothiocyanate .Scientific Research Applications
Radiolabeled Probes for σ Receptors
4-(4-Methoxy-phenoxymethyl)-piperidine derivatives have been investigated for their potential as radiolabeled probes for σ receptors. Specifically, halogenated 4-(phenoxymethyl)piperidines showed promise as ligands for σ receptors. One compound, labeled with 123I, demonstrated high uptake and retention in the brain and other organs known to have σ receptors, indicating its utility in in vivo tomographic studies of these receptors (Waterhouse et al., 1997).
Dopamine Transporter Inhibitors
A library of N-substituted 4-(arylmethoxy)piperidines was synthesized to explore their role as dopamine transporter inhibitors. These compounds were found to be significant in reducing locomotor activity in mice. One compound specifically showed lower locomotor activity than cocaine, suggesting its potential application in neuroscience research (Lapa & Lapa, 2019).
Affinity for Dopamine Transporter
Further research on 4-(2-[bis(4-fluorophenyl)methoxy]ethylpiperidines focused on their ability to bind to the dopamine transporter. This study highlighted the influence of the N-substituent on the compound's affinity and selectivity for the dopamine transporter, offering insights into the design of new compounds for neurological research (Prisinzano et al., 2002).
Local Anesthetic Action
4-Phenylpiperidine derivatives, including those with a 4-phenoxymethyl group, were studied for their local anesthetic action. Certain derivatives displayed strong infiltration anesthetic and anti-inflammatory action, making them potential candidates for topical anesthetic applications (Igarashi et al., 1983).
Synthesis of Key Intermediates
The compound was also explored for its role in the synthesis of key intermediates in pharmaceuticals. For instance, a derivative was synthesized as a crucial intermediate for Vandetanib, a medication used in cancer treatment (Wang et al., 2015).
properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWGQYGFHRSCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424666 | |
Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-phenoxymethyl)-piperidine | |
CAS RN |
63608-38-8 | |
Record name | 4-[(4-Methoxyphenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63608-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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